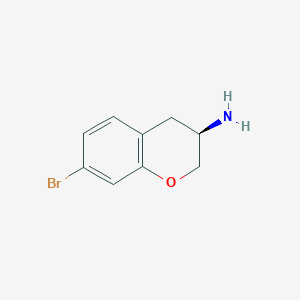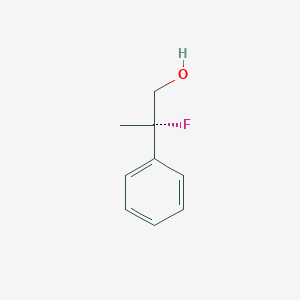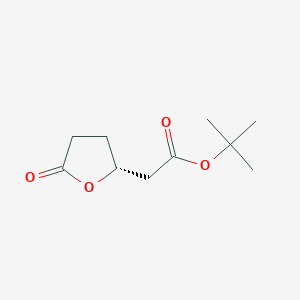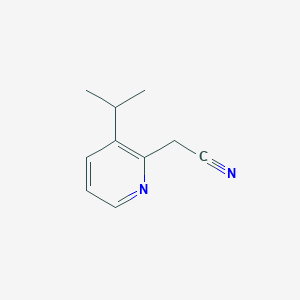
(R)-7-Bromochroman-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-7-Bromochroman-3-amine is a chemical compound that belongs to the class of chroman derivatives. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 7th position and an amine group at the 3rd position makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Bromochroman-3-amine typically involves the following steps:
Bromination: The starting material, chroman, undergoes bromination at the 7th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Amination: The brominated intermediate is then subjected to nucleophilic substitution with an amine source, such as ammonia or an amine derivative, under basic conditions to introduce the amine group at the 3rd position.
Industrial Production Methods: Industrial production of ®-7-Bromochroman-3-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: ®-7-Bromochroman-3-amine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form dehalogenated or hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or thiols are employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of chroman-3-one or chroman-3,4-dione derivatives.
Reduction: Formation of 7-debromochroman-3-amine or 7-hydroxychroman-3-amine.
Substitution: Formation of 7-substituted chroman-3-amine derivatives.
Aplicaciones Científicas De Investigación
®-7-Bromochroman-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ®-7-Bromochroman-3-amine involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, or cell proliferation.
Comparación Con Compuestos Similares
7-Bromochroman-3-ol: Similar structure but with a hydroxyl group instead of an amine.
7-Chlorochroman-3-amine: Chlorine atom instead of bromine at the 7th position.
7-Bromo-2,3-dihydrobenzofuran: Similar bicyclic structure but with a furan ring instead of a tetrahydropyran ring.
Uniqueness: ®-7-Bromochroman-3-amine is unique due to the specific positioning of the bromine and amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
(3R)-7-bromo-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C9H10BrNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2/t8-/m1/s1 |
Clave InChI |
PENWOCORUAEMTR-MRVPVSSYSA-N |
SMILES isomérico |
C1[C@H](COC2=C1C=CC(=C2)Br)N |
SMILES canónico |
C1C(COC2=C1C=CC(=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















